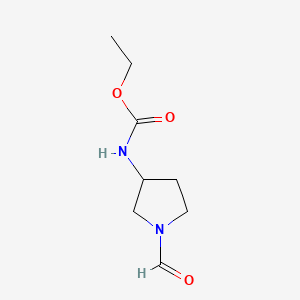
Ethyl (1-formylpyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C8H14N2O3. It is known for its unique structure, which includes a pyrrolidine ring, a formyl group, and a carbamate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of ethyl carbamate with a formylating agent in the presence of a base. One common method includes the use of formic acid or formic acid derivatives as the formylating agent. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1-formylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl (1-carboxy-3-pyrrolidinyl)carbamate.
Reduction: Ethyl (1-hydroxymethyl-3-pyrrolidinyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1-formylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl carbamate: A simpler analog with a similar carbamate ester group but lacking the formyl and pyrrolidine moieties.
Methyl (1-formyl-3-pyrrolidinyl)carbamate: A closely related compound with a methyl group instead of an ethyl group on the carbamate ester.
N-Formylpyrrolidine: A compound with a formyl group attached directly to the pyrrolidine ring, lacking the carbamate ester.
Uniqueness: Ethyl (1-formylpyrrolidin-3-yl)carbamate is unique due to its combination of a formyl group, a pyrrolidine ring, and a carbamate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
184107-59-3 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.211 |
Nom IUPAC |
ethyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)9-7-3-4-10(5-7)6-11/h6-7H,2-5H2,1H3,(H,9,12) |
Clé InChI |
GTPQAMGEYXOMPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCN(C1)C=O |
Synonymes |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















